Tetracosanyl oleate
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Overview
Description
Tetracosanyl oleate is a wax monoester composed of tetracosanol and oleic acid. It is classified under fatty esters and is known for its presence in various biological systems, including human tear film lipids . The compound has the molecular formula C42H82O2 and a molecular weight of 618.63148 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracosanyl oleate can be synthesized through the esterification of tetracosanol with oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction conditions often include temperatures ranging from 60°C to 100°C and may require several hours to complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to streamline the esterification process and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Tetracosanyl oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester group back to the original alcohol and acid.
Substitution: Nucleophilic substitution reactions can occur at the ester bond, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid or base catalysts can facilitate substitution reactions, with conditions varying depending on the desired product.
Major Products Formed
Oxidation: Tetracosanoic acid and oleic acid.
Reduction: Tetracosanol and oleic acid.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Tetracosanyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its presence in biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a lubricant additive to reduce friction and wear in mechanical systems.
Mechanism of Action
The mechanism of action of tetracosanyl oleate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and stability. The compound may also interact with specific proteins, modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved are still under investigation, but its role in lipid metabolism and membrane dynamics is well-documented .
Comparison with Similar Compounds
Similar Compounds
- Tetracosanyl palmitate
- Tetracosanyl stearate
- Tetracosanyl linoleate
Comparison
Tetracosanyl oleate is unique due to its unsaturated oleic acid component, which imparts different physical and chemical properties compared to its saturated counterparts like tetracosanyl palmitate and tetracosanyl stearate. The presence of the double bond in oleic acid affects the compound’s melting point, solubility, and reactivity, making it distinct in various applications .
Properties
CAS No. |
87657-53-2 |
---|---|
Molecular Formula |
C42H82O2 |
Molecular Weight |
619.1 g/mol |
IUPAC Name |
tetracosyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H82O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-27-29-31-33-35-37-39-41-44-42(43)40-38-36-34-32-30-28-26-18-16-14-12-10-8-6-4-2/h18,26H,3-17,19-25,27-41H2,1-2H3/b26-18- |
InChI Key |
XHRAFGOIXPPUNV-ITYLOYPMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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